N-[(1-tert-butyltriazol-4-yl)methyl]-5-fluoro-1-methylbenzimidazol-2-amine
Description
N-[(1-tert-butyltriazol-4-yl)methyl]-5-fluoro-1-methylbenzimidazol-2-amine is a complex organic compound known for its unique chemical structure and properties. This compound is often utilized in various scientific research fields due to its stability and reactivity under specific conditions.
Properties
IUPAC Name |
N-[(1-tert-butyltriazol-4-yl)methyl]-5-fluoro-1-methylbenzimidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN6/c1-15(2,3)22-9-11(19-20-22)8-17-14-18-12-7-10(16)5-6-13(12)21(14)4/h5-7,9H,8H2,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXPAUBBYOIXCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(N=N1)CNC2=NC3=C(N2C)C=CC(=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-tert-butyltriazol-4-yl)methyl]-5-fluoro-1-methylbenzimidazol-2-amine typically involves multiple steps, starting with the preparation of the benzimidazole core. The process includes:
Formation of Benzimidazole Core: This is achieved through the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Introduction of Fluorine: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of Triazole Group: The triazole group is attached through a click chemistry reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This involves the reaction of an azide with an alkyne in the presence of a copper catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[(1-tert-butyltriazol-4-yl)methyl]-5-fluoro-1-methylbenzimidazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted benzimidazole compounds.
Scientific Research Applications
N-[(1-tert-butyltriazol-4-yl)methyl]-5-fluoro-1-methylbenzimidazol-2-amine is widely used in scientific research due to its versatile chemical properties:
Chemistry: It serves as a ligand in coordination chemistry and is used in the synthesis of complex organic molecules.
Biology: The compound is used in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Industry: The compound is used in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(1-tert-butyltriazol-4-yl)methyl]-5-fluoro-1-methylbenzimidazol-2-amine involves its interaction with specific molecular targets. The triazole and benzimidazole moieties allow it to bind to metal ions and other biomolecules, facilitating various biochemical reactions. The fluorine atom enhances its reactivity and stability, making it a valuable tool in chemical biology and medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
N-[(1-tert-butyltriazol-4-yl)methyl]-benzimidazole: Lacks the fluorine atom, resulting in different reactivity and stability.
5-Fluoro-1-methylbenzimidazole: Lacks the triazole group, limiting its applications in click chemistry.
N-[(1-tert-butyltriazol-4-yl)methyl]-benzimidazol-2-amine: Similar structure but without the fluorine atom, affecting its chemical properties.
Uniqueness
N-[(1-tert-butyltriazol-4-yl)methyl]-5-fluoro-1-methylbenzimidazol-2-amine is unique due to the presence of both the triazole and fluorine groups, which confer enhanced reactivity, stability, and versatility in various chemical and biological applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
